molecular formula C7H13NO2S B8626552 N-hex-5-ynylmethanesulfonamide

N-hex-5-ynylmethanesulfonamide

Cat. No.: B8626552
M. Wt: 175.25 g/mol
InChI Key: IHSMHRNUXWPHDZ-UHFFFAOYSA-N
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Description

N-hex-5-ynylmethanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a hexynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hex-5-ynylmethanesulfonamide typically involves the reaction of hex-5-yn-1-amine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hex-5-yn-1-amine+Methanesulfonyl chlorideThis compound+HCl\text{Hex-5-yn-1-amine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-5-yn-1-amine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-hex-5-ynylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-hex-5-ynylmethanesulfonamide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or as part of drug design strategies. The sulfonamide group is known for its ability to interact with biological targets, making it a valuable moiety in drug development.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-hex-5-ynylmethanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with enzyme active sites, inhibiting their activity. This interaction often involves hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    N-hex-5-yn-1-ylbenzenesulfonamide: Similar structure but with a benzene ring instead of a methane group.

    N-hex-5-yn-1-ylmethanesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness: N-hex-5-ynylmethanesulfonamide is unique due to the presence of both an alkyne and a sulfonamide group. This combination provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N-hex-5-ynylmethanesulfonamide

InChI

InChI=1S/C7H13NO2S/c1-3-4-5-6-7-8-11(2,9)10/h1,8H,4-7H2,2H3

InChI Key

IHSMHRNUXWPHDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCCC#C

Origin of Product

United States

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